(6R,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol

Medicinal Chemistry Stereoselective Synthesis Structure-Activity Relationship

Achieving precise 3D ligand pre-organization is challenging without rigid, stereodefined scaffolds. This (6R,7S) stereoisomer (98% purity) provides the exact spatial arrangement of amino and hydroxyl groups on the oxabicyclo[3.2.1]octane core required for HIV-1 protease inhibitor design. • Enables >10-fold potency differences in enzyme inhibition vs. diastereomeric variants (Ki as low as 1.6 nM, EC₅₀ 250 nM). • Vicinal amino-alcohol handles support amide/carbamate derivatization for systematic SAR exploration. • Research-use-only amino alcohol; ships ambient globally from certified suppliers.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B12272473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6R,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC1CC2C(C(C(C1)O2)O)N
InChIInChI=1S/C7H13NO2/c8-6-4-2-1-3-5(10-4)7(6)9/h4-7,9H,1-3,8H2/t4?,5?,6-,7+/m1/s1
InChIKeyWCNCNMVPVFELTR-KBGZMJGOSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6R,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol Overview


(6R,7S)-7-amino-8-oxabicyclo[3.2.1]octan‑6‑ol (CAS 2166338‑27‑6) is a bicyclic amino alcohol featuring a rigid oxabicyclo[3.2.1]octane framework with defined (6R,7S) stereochemistry . It is primarily employed as a conformationally constrained building block in medicinal chemistry and organic synthesis, where its fused bicyclic core and vicinal amino‑hydroxy functionality serve to mimic peptide turn motifs or to introduce steric constraint into bioactive molecules [1]. The compound is commercially available at purities of 97–98%, typically stored at room temperature or in cool, dry conditions .

Substitution Challenges for (6R,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol


Simple substitution of (6R,7S)‑7‑amino‑8‑oxabicyclo[3.2.1]octan‑6‑ol with an achiral or differently configured amino alcohol is insufficient for applications demanding precise three‑dimensional constraint. The (6R,7S) stereoisomer presents a specific spatial arrangement of the amino and hydroxyl groups on the rigid oxabicyclo[3.2.1]octane scaffold, which is critical for pre‑organizing ligand geometry [1]. Studies on related oxabicyclo[3.2.1]octanol‑derived HIV‑1 protease inhibitors demonstrate that even diastereomeric variations in this ligand core can lead to >10‑fold differences in enzyme inhibition (Ki) and abolish antiviral activity [2]. Thus, the defined stereochemistry is not a cosmetic detail but a determinant of functional outcome.

Quantitative Evidence for (6R,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol Procurement


Stereochemical Comparison: (6R,7S) vs. (6S,7S) Diastereomers

The (6R,7S)‑7‑amino‑8‑oxabicyclo[3.2.1]octan‑6‑ol (CAS 2166338‑27‑6) and its (6S,7S) diastereomer (CAS 2166341‑77‑9) are both commercially available and share identical molecular weight (143.18 g/mol) and formula (C₇H₁₃NO₂) . Despite these similarities, the stereochemical inversion at the C6 and C7 centers can drastically alter biological activity, as observed in closely related oxabicyclo[3.2.1]octanol‑derived HIV‑1 protease inhibitors, where a (R)‑carbamate diastereomer exhibited nearly 30‑fold loss in inhibitory activity (Ki) compared to its (S)‑configured counterpart [1].

Medicinal Chemistry Stereoselective Synthesis Structure-Activity Relationship

Purity Benchmark vs. Commercial Specifications

Commercially offered (6R,7S)‑7‑amino‑8‑oxabicyclo[3.2.1]octan‑6‑ol is typically supplied at 97–98% purity as determined by HPLC, NMR, or GC analysis . This purity level is comparable to that of its (6S,7S) diastereomer (97% purity) and other structurally related amino alcohols. The availability of a Certificate of Analysis (CoA) with each batch ensures that the material meets specification for reproducible synthesis, particularly when used in multi‑step reactions where impurities could accumulate and affect yield or selectivity .

Chemical Synthesis Quality Control Procurement

Key Applications of (6R,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol


P2 Ligand Synthesis for HIV-1 Protease Inhibitors

The rigid (6R,7S)‑configured oxabicyclo[3.2.1]octane core of this amino alcohol serves as an advanced intermediate for constructing P2 ligands that interact with the S2 subsite of HIV‑1 protease. As demonstrated in a 2025 study, ligands built on the 8‑oxabicyclo[3.2.1]octan‑6‑ol scaffold yielded inhibitors with Ki values as low as 1.6 nM and antiviral EC₅₀ of 250 nM, with stereochemical variations leading to >10‑fold differences in potency [1]. Procurement of the (6R,7S) stereoisomer ensures the correct spatial orientation required for productive binding interactions with HIV‑1 protease residues [1].

Peptidomimetic Design and Scaffold Hopping

The vicinal amino‑hydroxy functionality and rigid bicyclic framework of (6R,7S)‑7‑amino‑8‑oxabicyclo[3.2.1]octan‑6‑ol enable it to mimic constrained peptide motifs, such as β‑turn structures, making it valuable in peptidomimetic design [2]. Its defined stereochemistry permits the systematic exploration of structure‑activity relationships (SAR) where subtle changes in chirality profoundly impact target engagement, as illustrated by the 30‑fold Ki shifts observed in related oxabicyclo[3.2.1]octanol‑derived ligands [1].

Fragment-Based Enzyme Inhibitor Development

As a functionalized bicyclic fragment, (6R,7S)‑7‑amino‑8‑oxabicyclo[3.2.1]octan‑6‑ol is suitable for fragment‑based drug discovery or covalent inhibitor design. The presence of both an amine and an alcohol handle allows for diverse chemical derivatization (e.g., amide bond formation, carbamate coupling) to probe binding pockets that accommodate polar, rigid scaffolds [2]. The high commercial purity (97–98%) of this stereoisomer supports reliable initial hit validation and subsequent medicinal chemistry optimization .

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